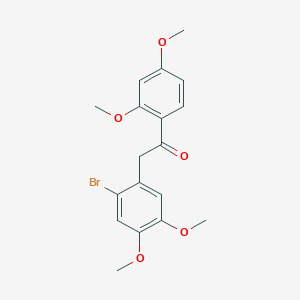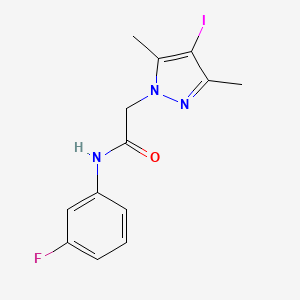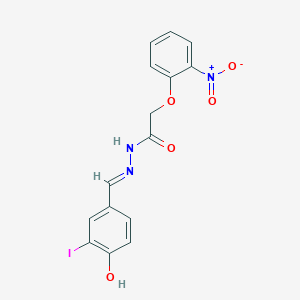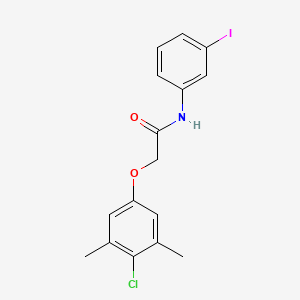![molecular formula C21H29N3O2 B5962885 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5962885.png)
2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol, also known as EPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. EPE is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act through various pathways. 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. It has also been found to modulate the activity of certain receptors, including the dopamine D2 receptor. Additionally, 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have antioxidant properties and has been shown to scavenge free radicals.
Biochemical and physiological effects:
2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of advanced glycation end products (AGEs), and improve insulin sensitivity. Additionally, 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been produced with high yields and purity. Additionally, 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has shown promising results in various scientific research applications and has been found to have a wide range of biochemical and physiological effects. However, there are also limitations to using 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential applications in the field of medicine.
Future Directions
There are several future directions for research on 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol. One area of research could focus on its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease. Another area of research could focus on its mechanism of action and how it modulates various pathways in the body. Additionally, more research is needed to determine the optimal dosage and administration of 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol for various applications. Overall, 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is a promising compound that has the potential to be used in the development of new drugs and therapies for various diseases.
Synthesis Methods
2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol can be synthesized through various methods, including the reaction of 2-(2-ethoxybenzyl)piperazine with 4-pyridinecarboxaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(2-ethoxybenzyl)piperazine with 4-(chloromethyl)pyridine, followed by reduction with sodium borohydride. Both methods have been successful in producing 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol with high yields and purity.
Scientific Research Applications
2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-diabetic properties and has been shown to lower blood glucose levels in animal models. Additionally, 2-[1-(2-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-26-21-6-4-3-5-19(21)16-24-13-12-23(17-20(24)9-14-25)15-18-7-10-22-11-8-18/h3-8,10-11,20,25H,2,9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDPHGVKEIBUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962821.png)
![4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5962831.png)
![4-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5962832.png)




![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5962856.png)
![N-(4-methylphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5962864.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962866.png)

![N-ethyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5962890.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5962893.png)